2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate 2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1956-25-8
VCID: VC0167541
InChI: InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate

CAS No.: 1956-25-8

Main Products

VCID: VC0167541

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate - 1956-25-8

CAS No. 1956-25-8
Product Name 2-Azaniumyl-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name (2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1
Standard InChIKey DFGNDJBYANKHIO-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)[O-])[NH3+]
Synonyms 5-benzyloxytryptophan
5-BOT
PubChem Compound 2053709
Last Modified Nov 11 2021
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